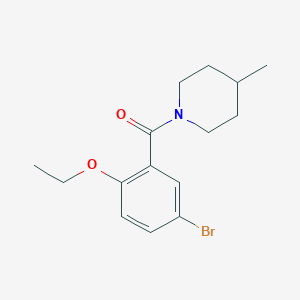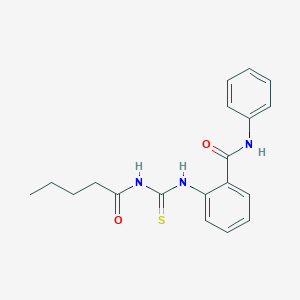
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide, also known as PB28, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. PB28 belongs to the class of benzamide derivatives and has a molecular weight of 426.6 g/mol.
Mécanisme D'action
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide exerts its therapeutic effects by binding to the sigma-2 receptor, which is overexpressed in cancer cells and activated immune cells. This binding leads to the induction of apoptosis or programmed cell death in cancer cells and the suppression of inflammation in activated immune cells. 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide also modulates the activity of various signaling pathways involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has been shown to have a wide range of biochemical and physiological effects. It can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide can also inhibit the NF-kB signaling pathway, which is involved in the regulation of inflammation. Additionally, 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide can modulate the activity of various neurotransmitters and receptors in the brain, leading to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has limited solubility in water, which can make it difficult to use in some experiments. Additionally, 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has a relatively short half-life, which can make it challenging to maintain a consistent concentration over time.
Orientations Futures
There are several future directions for the study of 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide. One area of research is the development of more potent and selective sigma-2 receptor ligands that can be used in the treatment of various diseases. Another area of research is the investigation of the potential synergistic effects of 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide with other drugs or therapies. Additionally, more research is needed to understand the mechanisms underlying the neuroprotective effects of 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide and its potential use in the treatment of neurodegenerative disorders.
Méthodes De Synthèse
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzamide with pentanoyl chloride, followed by the reaction with thiourea and phenyl isocyanate. The final product is obtained after purification using chromatographic techniques.
Applications De Recherche Scientifique
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has also been studied for its anti-inflammatory effects, which can help in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-(pentanoylcarbamothioylamino)-N-phenylbenzamide has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
Formule moléculaire |
C19H21N3O2S |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
2-(pentanoylcarbamothioylamino)-N-phenylbenzamide |
InChI |
InChI=1S/C19H21N3O2S/c1-2-3-13-17(23)22-19(25)21-16-12-8-7-11-15(16)18(24)20-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,20,24)(H2,21,22,23,25) |
Clé InChI |
QTMNGSXXKPRAJT-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
SMILES canonique |
CCCCC(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)
![N-[4-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B250024.png)
![4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250025.png)
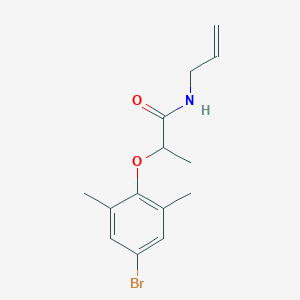
![1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B250029.png)
![1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B250031.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B250033.png)
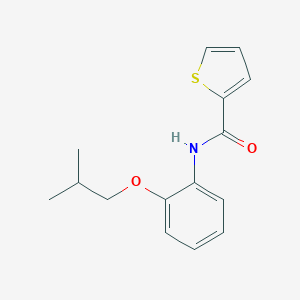
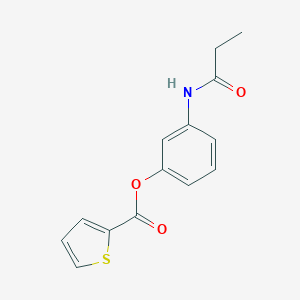
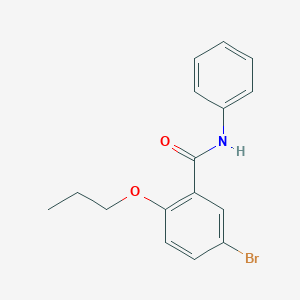
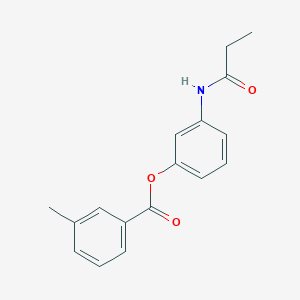
![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide](/img/structure/B250040.png)
![methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250041.png)
